![molecular formula C29H31N3O5 B12511588 3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511588.png)
3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butylcarbamoyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group of phenylalanine with the Fmoc groupThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium carbonate and 9-fluorenylmethyl-N-succinimidyl carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same protective group chemistry and is optimized for higher yields and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amide bonds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Carbodiimides: Such as N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Applications De Recherche Scientifique
3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: Used in the synthesis of peptide-based drugs.
Biochemical Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Mécanisme D'action
The mechanism of action of 3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-3-(2-Naphthyl)-D-alanine
- Fmoc-N-Me-Tyr (tBu)
- Fmoc-D-CIT
- Fmoc-D-alanine
Uniqueness
What sets 3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid apart is its specific combination of protecting groups, which provides unique stability and reactivity profiles. This makes it particularly useful in the synthesis of peptides that require stringent protection and deprotection steps .
Propriétés
Formule moléculaire |
C29H31N3O5 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35) |
Clé InChI |
ZDEKLTOYUSVJAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



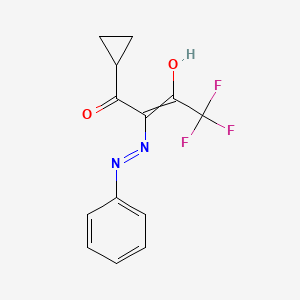
![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)
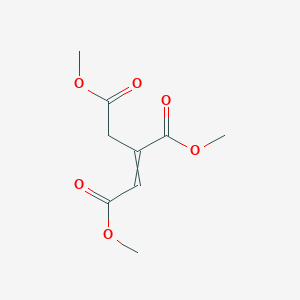

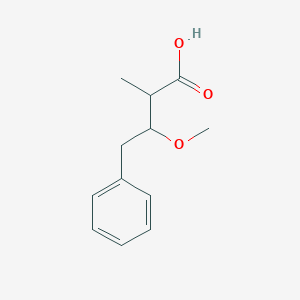

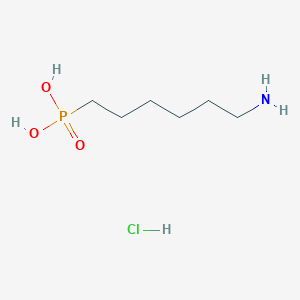
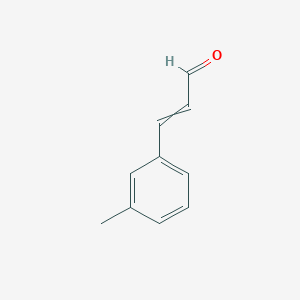

![10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12511562.png)
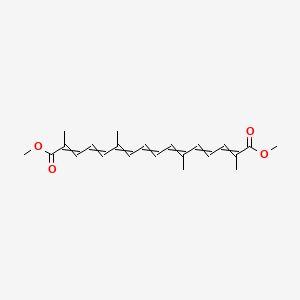

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B12511580.png)
